Hsd17B13-IN-53 is a small molecule inhibitor specifically targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is primarily found in the liver and is implicated in the metabolism of steroids and lipid mediators. Hsd17B13 has been linked to various liver conditions, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis, making it a significant therapeutic target for these diseases . The compound's ability to inhibit Hsd17B13 suggests potential applications in treating metabolic disorders associated with lipid metabolism.
Hsd17B13-IN-53 is classified as an enzyme inhibitor and is sourced from synthetic chemical processes. Its development stems from the need for targeted therapies in hepatic lipid metabolism disorders, particularly those associated with obesity and metabolic syndrome . The compound's design focuses on its selectivity and potency against Hsd17B13, distinguishing it from other inhibitors in the same category.
The synthesis of Hsd17B13-IN-53 involves several steps, typically beginning with the preparation of intermediate compounds. A common synthesis method employs dimethyl sulfoxide as a solvent, followed by the addition of polyethylene glycol 300 and Tween 80 to enhance solubility and stability. The process includes rigorous optimization of reaction conditions to maximize yield and purity.
Industrial production methods would likely scale these laboratory techniques, incorporating quality control measures to meet pharmaceutical standards. The synthesis pathway is designed to ensure that the final product is suitable for both research and potential clinical applications.
The compound's molecular weight, formula, and other structural data are crucial for understanding its reactivity and interaction with biological targets. These details support the compound's classification as a selective inhibitor with potential therapeutic benefits.
Hsd17B13-IN-53 undergoes various chemical reactions critical for its biological activity. These include:
Common reagents used during these reactions include dimethyl sulfoxide, polyethylene glycol 300, and Tween 80. The products formed from these reactions are typically analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their identity and purity .
The mechanism by which Hsd17B13-IN-53 exerts its effects involves inhibiting the enzymatic activity of Hsd17B13. This inhibition disrupts the normal metabolic pathways associated with steroid metabolism and lipid homeostasis in the liver. By reducing Hsd17B13 activity, the compound may help mitigate the progression of liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Research indicates that Hsd17B13 interacts with lipid droplets in hepatocytes, influencing lipid metabolism directly. This interaction underscores its potential role as a therapeutic agent in managing hepatic lipid disorders .
Hsd17B13-IN-53 exhibits properties typical of small molecule inhibitors, including moderate solubility in organic solvents like dimethyl sulfoxide. The specific melting point, boiling point, and solubility characteristics are essential for formulation development.
The chemical properties include stability under physiological conditions, reactivity with biological molecules, and specificity towards Hsd17B13. Its lipophilicity is balanced to ensure adequate permeability across cell membranes while maintaining sufficient aqueous solubility for effective delivery .
Hsd17B13-IN-53 has several scientific applications:
CAS No.: 5953-49-1
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: